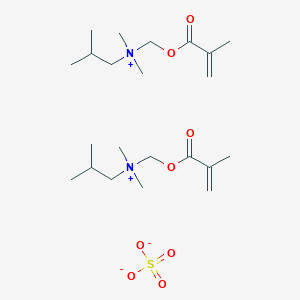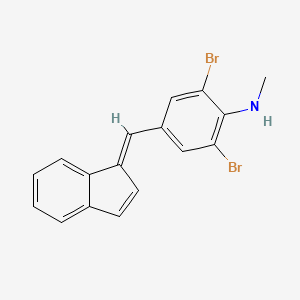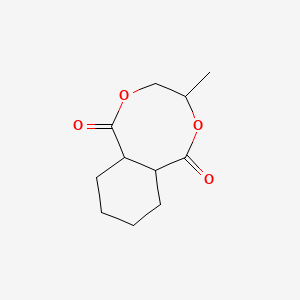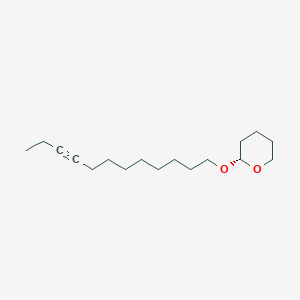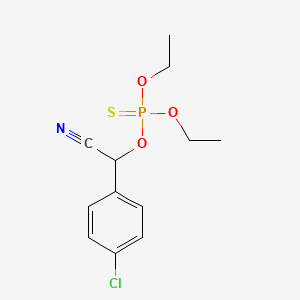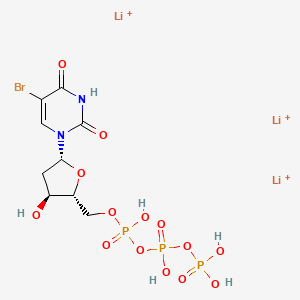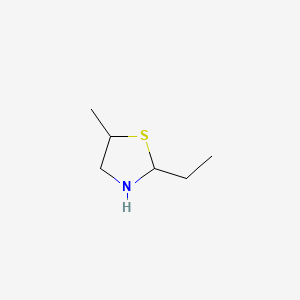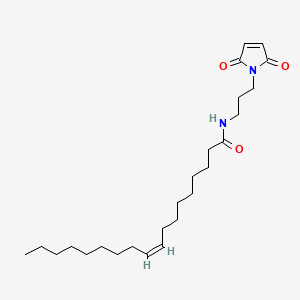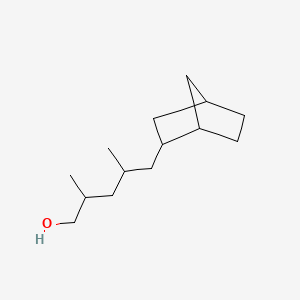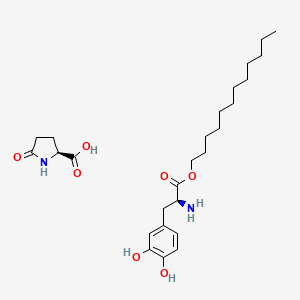
Einecs 258-317-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 258-317-7, also known as bis(2-ethylhexyl) phthalate, is a widely used plasticizer. It is primarily added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is commonly found in products such as polyvinyl chloride (PVC) plastics, medical devices, and various consumer goods.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature conditions. The process involves heating the reactants to around 150-200°C to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate involves large-scale esterification reactors. The reactants, phthalic anhydride and 2-ethylhexanol, are continuously fed into the reactor, where they undergo esterification. The resulting product is then purified through distillation to remove any unreacted materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) phthalate primarily undergoes hydrolysis and oxidation reactions. Hydrolysis occurs when the compound reacts with water, leading to the breakdown of the ester bonds and the formation of phthalic acid and 2-ethylhexanol. Oxidation reactions can occur under specific conditions, leading to the formation of various oxidation products.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions
Oxidation: Oxygen, catalysts such as manganese dioxide
Major Products Formed
Hydrolysis: Phthalic acid, 2-ethylhexanol
Oxidation: Various oxidation products depending on the conditions
Scientific Research Applications
Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is essential for various chemical processes and experiments.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Utilized in the manufacturing of medical devices such as blood bags and intravenous tubing.
Industry: Employed in the production of consumer goods, automotive parts, and construction materials.
Mechanism of Action
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in plastics, increasing their flexibility and reducing brittleness. In biological systems, it can mimic or interfere with the action of hormones, particularly estrogen, leading to potential endocrine-disrupting effects. The molecular targets include estrogen receptors and other hormone-related pathways.
Comparison with Similar Compounds
Similar Compounds
- Diisononyl phthalate (DINP)
- Diisodecyl phthalate (DIDP)
- Di(2-ethylhexyl) adipate (DEHA)
Uniqueness
Bis(2-ethylhexyl) phthalate is unique due to its widespread use and effectiveness as a plasticizer. Compared to similar compounds, it offers a balance of flexibility, durability, and cost-effectiveness. its potential health and environmental impacts have led to increased scrutiny and the development of alternative plasticizers.
Properties
CAS No. |
53036-49-0 |
|---|---|
Molecular Formula |
C26H42N2O7 |
Molecular Weight |
494.6 g/mol |
IUPAC Name |
dodecyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H35NO4.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-14-26-21(25)18(22)15-17-12-13-19(23)20(24)16-17;7-4-2-1-3(6-4)5(8)9/h12-13,16,18,23-24H,2-11,14-15,22H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-;3-/m00/s1 |
InChI Key |
QDUOSUWOCPXLMQ-ZZAUXRJKSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.C1CC(=O)N[C@@H]1C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.C1CC(=O)NC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


